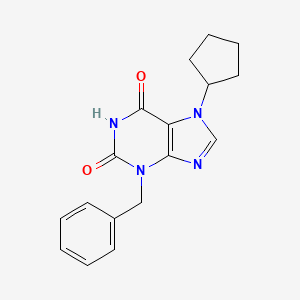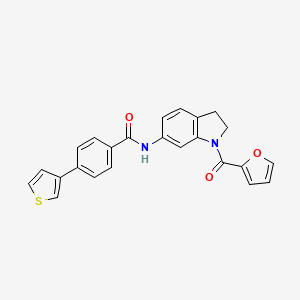
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-bromo-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-bromo-5-methoxybenzamide” is a complex organic compound that contains several functional groups, including a triazole ring, a pyrimidine ring, a bromo group, a methoxy group, and an amide group . These functional groups suggest that this compound may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the triazole ring could be formed using a click reaction, a type of chemical reaction that is widely used in the synthesis of pharmaceuticals and polymers .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the bromo and methoxy groups suggests that this compound may exist as a number of different isomers .
Chemical Reactions Analysis
The chemical reactions that this compound undergoes would be largely determined by its functional groups. For example, the bromo group could be replaced by other groups in a substitution reaction, potentially altering the compound’s properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the nonpolar bromo and methoxy groups could give this compound both hydrophilic and hydrophobic properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Researchers have synthesized various compounds with structures related to N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-bromo-5-methoxybenzamide, exploring their potential antimicrobial activities. For instance, Desai et al. (2013) synthesized a series of compounds for antimicrobial screening against both Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating the potential of thiazole derivatives in treating microbial diseases (Desai et al., 2013). Similarly, Kumar et al. (2013) focused on pyrimidine chalcones, highlighting their synthesis and antimicrobial activity, which underscores the versatility of pyrimidine-based compounds in biochemical research (Kumar et al., 2013).
Anticancer Activities
The compound's related structures have also shown promise in anticancer research. Huang et al. (2020) synthesized a compound through a meticulous process involving condensation and crystal structure analysis, demonstrating marked inhibition against several human cancer cell lines, including colon cancer and lung adenocarcinoma (Huang et al., 2020). This highlights the compound's potential in designing anticancer agents.
Structural and Electronic Studies
Murugavel et al. (2014) undertook an in-depth analysis of a structurally related compound, utilizing X-ray crystallography and Density Functional Theory (DFT) calculations. This study not only determined the molecular structure but also explored electronic properties, providing insights into the compound's reactivity and potential biological activity (Murugavel et al., 2014). Such studies are essential for understanding how structural nuances influence biological activity and for designing more effective molecules.
Wirkmechanismus
The mechanism of action of this compound would depend on its structure and the target it interacts with. For example, many drugs that contain a triazole ring work by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-5-methoxy-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN6O2/c1-23-9-2-3-11(15)10(4-9)14(22)20-12-5-13(18-7-17-12)21-8-16-6-19-21/h2-8H,1H3,(H,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENYQWQAEQIDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC(=NC=N2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

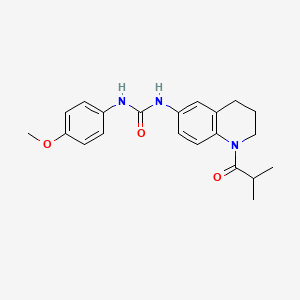
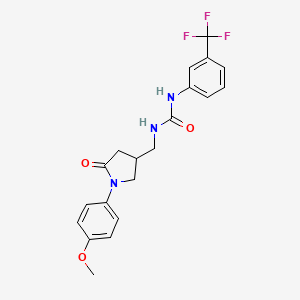

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate](/img/structure/B2731978.png)


![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2731983.png)

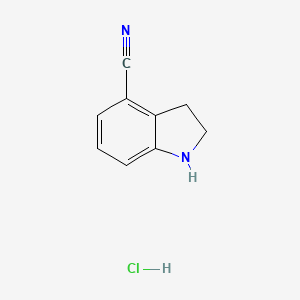

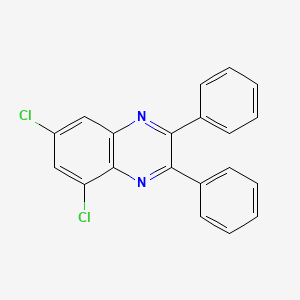
![[(1S)-1-(2-Methylphenyl)ethyl]methylamine](/img/structure/B2731992.png)
